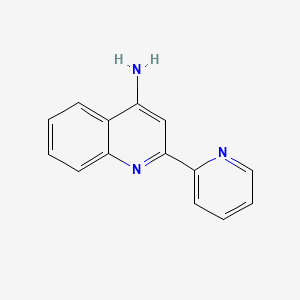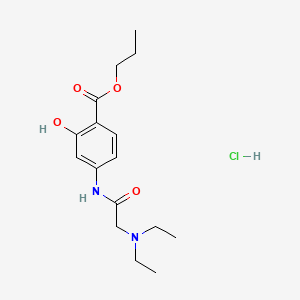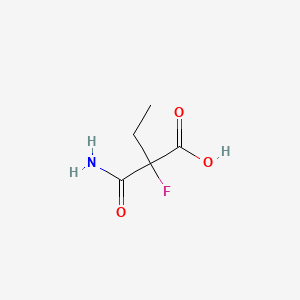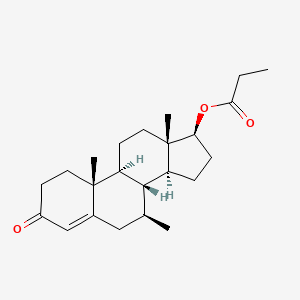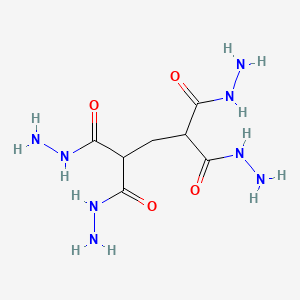
1,1,3,3-Propanetetracarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Propanetetracarbohydrazide is a chemical compound with the molecular formula C7H16N4O4. It is a derivative of hydrazine and is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its four hydrazide groups attached to a propane backbone, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Propanetetracarbohydrazide can be synthesized through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C7H16O4+4N2H4→C7H16N4O4+4CH3OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Propanetetracarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and nitrogen-containing byproducts.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Propanetetracarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Propanetetracarbohydrazide involves its ability to form stable complexes with various substrates. The hydrazide groups can interact with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These interactions are crucial in its applications as a cross-linking agent and in the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethoxypropane: A precursor in the synthesis of 1,1,3,3-Propanetetracarbohydrazide.
1,3-Propanediol: Another propane derivative with different functional groups.
Hydrazine: The parent compound of hydrazides.
Uniqueness
This compound is unique due to its four hydrazide groups, which provide multiple sites for chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
5395-02-8 |
|---|---|
Molekularformel |
C7H16N8O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
propane-1,1,3,3-tetracarbohydrazide |
InChI |
InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19) |
InChI-Schlüssel |
HRMKYDUBDWPOFI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


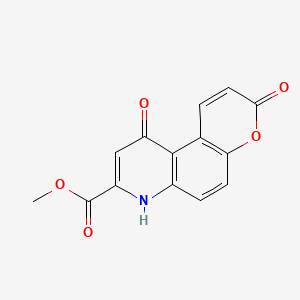
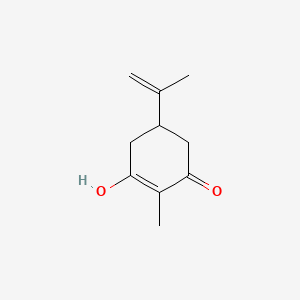
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

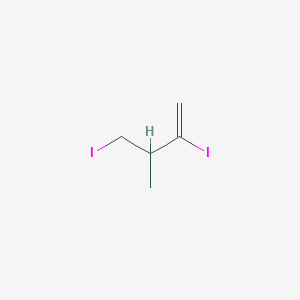
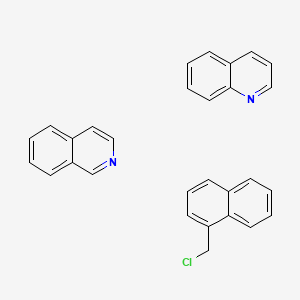
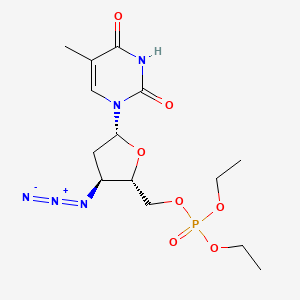
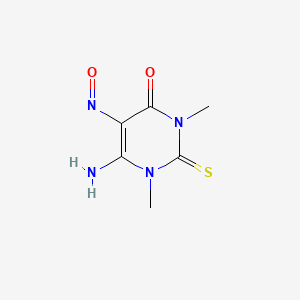
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
